molecular formula C15H15N3O2 B1622300 N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide CAS No. 108717-59-5

N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide

Cat. No. B1622300
M. Wt: 269.3 g/mol
InChI Key: LQXUAYGZHHVIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is a chemical compound with the CAS number 108717-59-5 . It is offered by several suppliers for research purposes .


Molecular Structure Analysis

The molecular formula of “N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is C15H15N3O2 . This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is 269.3 g/mol . It has a melting point of 228-230°C .

Scientific Research Applications

Heterogeneous Catalysis

N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide derivatives are explored in the realm of heterogeneous catalysis, particularly for Knoevenagel condensation. The amide functionalized covalent organic frameworks (COFs) that incorporate these units demonstrate enhanced catalytic efficiency due to their crystallinity and structural features, offering new avenues for chemical synthesis and applications in materials science (Yang Li et al., 2019).

Anticancer Research

Research on N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide derivatives also extends to anticancer applications. These compounds have been investigated for their cytotoxic effects against melanoma cells, demonstrating potential for targeted drug delivery systems. The selective toxicity of these derivatives towards melanoma cells, as compared to their effects on non-cancerous cells, supports the development of more efficient and specific anticancer therapies (Markus Wolf et al., 2004).

Supramolecular Chemistry

The structural motif of N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide serves as a versatile building block in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), to which these compounds are closely related, enable the formation of highly ordered structures through hydrogen bonding. This feature is harnessed in various scientific disciplines, from nanotechnology to biomedical applications, showcasing the adaptability and multifunctionality of these compounds (S. Cantekin et al., 2012).

Biological Activity Studies

Explorations into the biological activities of N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide derivatives reveal their potential in combating various microbial strains and in affecting photosynthetic electron transport. Such studies are crucial for the development of new antimicrobial agents and for understanding the interaction mechanisms of these compounds with biological systems (A. Imramovský et al., 2011).

Drug Discovery and Medicinal Chemistry

The compound class including N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide is integral to the discovery and optimization of drugs. For instance, these compounds have been evaluated for their role in histone deacetylase inhibition, a therapeutic strategy for cancer treatment. Their selectivity and efficacy in inhibiting specific HDACs highlight their potential as lead compounds in drug discovery projects (Nancy Z. Zhou et al., 2008).

Safety And Hazards

“N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is labeled as an irritant . It should be handled with appropriate safety measures to avoid skin and eye contact, inhalation, or ingestion.

properties

IUPAC Name

N-[2-(4-aminoanilino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10,16H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUAYGZHHVIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376981
Record name N-[2-(4-Aminoanilino)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-aminoanilino)-2-oxoethyl]benzamide

CAS RN

108717-59-5
Record name N-[2-(4-Aminoanilino)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.